4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide
Description
4-tert-Butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is a benzamide derivative featuring a pyrimidine core substituted with a morpholine moiety and a tert-butyl group on the benzamide scaffold.
Properties
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)15-6-4-14(5-7-15)17(24)22-16-12-20-18(21-13-16)23-8-10-25-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVHASNZNPHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves a multi-step process. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of 4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide exhibits significant anticancer activity.
-
Mechanism of Action :
- The compound induces apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death.
- It has shown efficacy in inhibiting cell proliferation across multiple cancer models, suggesting its potential as a therapeutic agent against malignancies.
-
Case Studies :
- In vitro studies demonstrated that the compound effectively reduced viability in human cancer cell lines, including breast and colon cancer models.
- A study published in Cancer Research highlighted its ability to inhibit tumor growth in xenograft models, showcasing its potential for clinical application .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
-
Mechanism of Action :
- It reduces the production of pro-inflammatory cytokines in activated macrophages.
- The compound may inhibit nuclear factor kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses.
- Case Studies :
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with 4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide :
- Morpholine vs.
- Benzamide Substituents: The tert-butyl group provides steric bulk, which may enhance target selectivity by reducing off-target interactions, whereas dimethylamino or sulfonamide groups in analogs prioritize solubility or binding affinity .
Benzofuran-Based Analogs
4-tert-Butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-benzofuran-5-yl]benzamide () replaces the pyrimidine core with a benzofuran ring. Key differences include:
- Core Heterocycle : Benzofuran’s planar structure may alter π-π stacking interactions compared to pyrimidine’s electron-deficient aromatic system.
Clinical-Stage Benzamide Derivatives: Filapixant
Filapixant (WHO INN List 122) is a purinoreceptor antagonist with the structure: 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide .
| Feature | Filapixant | Target Compound |
|---|---|---|
| Morpholine Position | (2R)-4-methylmorpholin-2-yl methoxy on benzamide | Morpholin-4-yl directly attached to pyrimidine |
| Additional Groups | Thiazole, trifluoromethylpyrimidine | tert-butyl on benzamide |
| Biological Target | Purinoreceptor antagonist (e.g., P2X3 for chronic cough) | Undisclosed (structural features suggest kinase or receptor targets) |
Key Insights :
- Filapixant’s trifluoromethylpyrimidine and thiazole groups enhance receptor binding affinity and metabolic resistance, whereas the tert-butyl group in the target compound prioritizes steric shielding .
- The morpholine’s placement (pyrimidine vs. benzamide side chain) influences spatial orientation in target binding pockets.
Biological Activity
4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 356.42 g/mol. Its structure features a tert-butyl group, a morpholine moiety, and a pyrimidine ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.42 g/mol |
| XLogP3-AA | 5.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Synthesis
The synthesis of 4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves several steps, including the formation of the pyrimidine ring through methods such as Suzuki–Miyaura coupling. This reaction is crucial for building the compound's complex structure, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular processes, potentially leading to therapeutic effects in various conditions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives bearing similar functional groups have shown promising results against various cancer cell lines:
- IC50 Values : Many studies report IC50 values in the micromolar range for similar compounds against cancer cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer). For example, one study reported an IC50 of 1.27 µM against HT-29 cells .
Neuroprotective Effects
Some derivatives have demonstrated neuroprotective effects through modulation of pathways associated with neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of a related compound in inhibiting tumor growth in vivo. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
- Neuroprotective Study : Another research project focused on the neuroprotective effects of similar morpholine-containing compounds. Results showed that these compounds could reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
